

# Spectroscopic Analysis of 3-Chloro-1-nitrobut-2-ene: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Chloro-1-nitrobut-2-ene

Cat. No.: B15428831

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide addresses the spectroscopic characterization of **3-Chloro-1-nitrobut-2-ene**, a compound of interest in synthetic chemistry and drug discovery. A comprehensive search of publicly available spectroscopic databases reveals a notable scarcity of experimental data for this specific molecule. This document summarizes the current landscape, provides predicted spectroscopic data based on analogous compounds, and outlines the standard methodologies for acquiring definitive NMR, IR, and MS spectra. While experimental data for the requested compound is not available, data for the closely related isomer, 1-Chloro-3-nitrobut-2-ene, is presented as a comparative reference.

## Introduction

**3-Chloro-1-nitrobut-2-ene** is a halogenated nitroalkene, a class of compounds known for their utility as versatile synthetic intermediates. The presence of multiple reactive functional groups—a chloro group, a nitro group, and a carbon-carbon double bond—makes it a valuable precursor for the synthesis of complex organic molecules. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring purity and facilitating the interpretation of reaction outcomes.

However, an extensive search of chemical databases and scientific literature did not yield experimentally-derived NMR, IR, or MS data for **3-Chloro-1-nitrobut-2-ene**. This suggests that

the compound may be novel, not yet fully characterized, or that its characterization data has not been publicly disseminated.

## Spectroscopic Data of Isomer: 1-Chloro-3-nitrobut-2-ene

While data for **3-Chloro-1-nitrobut-2-ene** is unavailable, spectroscopic information for its isomer, (2E)-1-Chloro-3-nitro-2-butene, is accessible and can serve as a useful, albeit distinct, reference point. It is crucial to emphasize that the spectral features of these two isomers will differ due to the different placement of the substituents.

Table 1: Physicochemical Properties of (2E)-1-Chloro-3-nitro-2-butene<sup>[1]</sup>

Property	Value
Molecular Formula	C <sub>4</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molar Mass	135.548 g/mol
Density	1.208 g/cm <sup>3</sup>
Boiling Point	223.3 °C
Flash Point	88.8 °C
Refractive Index	1.471

## Predicted Spectroscopic Data for 3-Chloro-1-nitrobut-2-ene

In the absence of experimental data, computational methods and analysis of similar structures can provide predicted spectral characteristics.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **3-Chloro-1-nitrobut-2-ene** is expected to show distinct signals for the protons on the butene chain. The chemical shifts will be influenced by the electronegativity of the chlorine and nitro groups.

- $\text{-CH}_3$  group: A doublet in the region of 1.7-2.0 ppm.
- $\text{-CH=}$  group (adjacent to Cl): A multiplet in the region of 5.8-6.2 ppm.
- $\text{-CH=}$  group (adjacent to nitro group): A multiplet in the region of 7.0-7.5 ppm.
- $\text{-CH}_2\text{NO}_2$  group: A doublet in the region of 4.5-5.0 ppm.

## $^{13}\text{C}$ NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework.

- $\text{-CH}_3$  carbon: A signal in the range of 15-25 ppm.
- C-Cl carbon: A signal in the range of 120-130 ppm.
- C=C carbon (adjacent to nitro group): A signal in the range of 140-150 ppm.
- $\text{-CH}_2\text{NO}_2$  carbon: A signal in the range of 70-80 ppm.

## Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

- C=C stretch: A weak to medium band around  $1640\text{-}1680\text{ cm}^{-1}$ .
- N-O asymmetric stretch (nitro group): A strong band around  $1520\text{-}1560\text{ cm}^{-1}$ .
- N-O symmetric stretch (nitro group): A strong band around  $1340\text{-}1380\text{ cm}^{-1}$ .
- C-Cl stretch: A band in the region of  $600\text{-}800\text{ cm}^{-1}$ .

## Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

- Molecular Ion ( $\text{M}^+$ ): A peak at  $m/z$  corresponding to the molecular weight (135.0 for  $^{35}\text{Cl}$  and 137.0 for  $^{37}\text{Cl}$ , with an approximate 3:1 ratio).

- Fragmentation: Loss of the nitro group ( $-\text{NO}_2$ , 46 amu) and the chlorine atom ( $-\text{Cl}$ , 35/37 amu) are expected to be prominent fragmentation pathways.

## Experimental Protocols for Spectroscopic Analysis

To obtain definitive spectroscopic data for **3-Chloro-1-nitrobut-2-ene**, the following standard experimental methodologies are recommended.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO}-d_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- $^1\text{H}$  NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .

### Infrared (IR) Spectroscopy

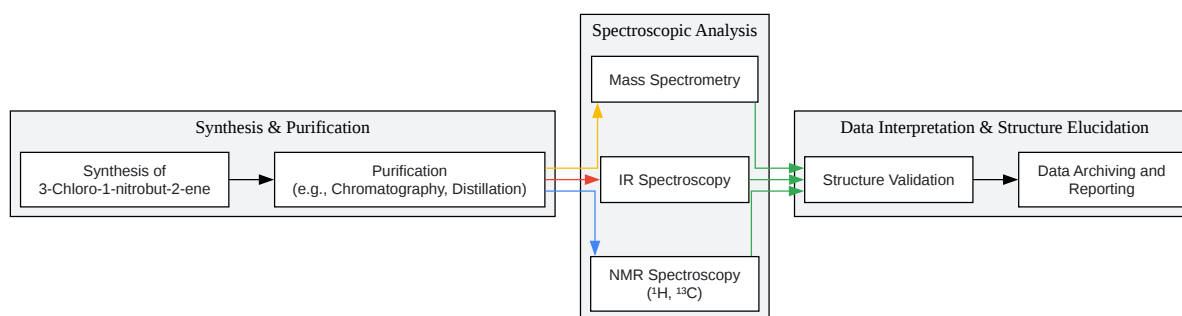
- Sample Preparation: The sample can be analyzed as a thin film between salt plates ( $\text{NaCl}$  or  $\text{KBr}$ ) if it is a liquid, or as a  $\text{KBr}$  pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for both liquid and solid samples with minimal sample preparation.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically  $4000\text{--}400\text{ cm}^{-1}$ ). Acquire a background spectrum of the empty sample holder or pure solvent, which is then subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion, or through a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities.
- **Ionization Method:** Electron Ionization (EI) is a common method for volatile compounds and provides detailed fragmentation patterns. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for less volatile or more fragile molecules to preserve the molecular ion.
- **Mass Analyzer:** A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
- **Data Acquisition:** Acquire the mass spectrum over a suitable  $m/z$  range to observe the molecular ion and key fragment ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a new or uncharacterized compound like **3-Chloro-1-nitrobut-2-ene**.



[Click to download full resolution via product page](#)

## Spectroscopic Analysis Workflow

## Conclusion

While definitive, experimentally-derived spectroscopic data for **3-Chloro-1-nitrobut-2-ene** is not currently available in the public domain, this guide provides a framework for its potential characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a starting point for researchers aiming to synthesize and characterize this compound. The provided workflow illustrates the systematic approach required for accurate structure elucidation and data reporting. The spectroscopic data of the isomer, 1-Chloro-3-nitrobut-2-ene, is included as a valuable comparative reference, highlighting the importance of precise isomer identification. Researchers who successfully synthesize and characterize **3-Chloro-1-nitrobut-2-ene** are encouraged to publish their findings to enrich the collective knowledge base of chemical science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Chloro-1-nitrobut-2-ene: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15428831#spectroscopic-data-nmr-ir-ms-of-3-chloro-1-nitrobut-2-ene\]](https://www.benchchem.com/product/b15428831#spectroscopic-data-nmr-ir-ms-of-3-chloro-1-nitrobut-2-ene)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)